N-Benzoyl-L-tyrosyl-L-leucine
CAS No.: 78233-57-5
Cat. No.: VC19347657
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78233-57-5 |
---|---|
Molecular Formula | C22H26N2O5 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 |
Standard InChI Key | SYRZXWCSGDVFHB-OALUTQOASA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzoyl-L-tyrosyl-L-leucine consists of two amino acid residues—L-tyrosine and L-leucine—linked by a peptide bond, with a benzoyl group () attached to the tyrosine’s α-amino group. The tyrosine residue contributes a phenolic hydroxyl group, while leucine adds a hydrophobic isobutyl side chain. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 398.18 g/mol | |
Density | 1.315 g/cm³ (analogous derivative) | |
Boiling Point | 598.2°C (estimated) | |
Melting Point | 163–167°C (analogous derivative) |
The benzoyl group enhances stability against enzymatic degradation, a feature critical for in vivo applications . Stereochemistry is preserved, with both amino acids in the L-configuration, ensuring compatibility with biological systems .
Synthesis and Purification
The synthesis of N-Benzoyl-L-tyrosyl-L-leucine typically employs solid-phase peptide synthesis (SPPS) methodologies. Key steps include:
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Resin Activation: A Wang resin pre-loaded with Fmoc-protected leucine is used as the solid support.
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Deprotection: Fmoc removal via piperidine treatment exposes the leucine’s α-amino group.
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Coupling: Fmoc-tyrosine(Benzoyl)-OH is activated using HBTU/HOBt and coupled to the resin-bound leucine.
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Benzoylation: The N-terminal tyrosine is benzoylated using benzoyl chloride in dimethylformamide (DMF).
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Cleavage: Trifluoroacetic acid (TFA) liberates the peptide from the resin while removing side-chain protecting groups.
Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .
Biological Activity and Mechanism
mTOR Signaling Modulation
The leucine residue in N-Benzoyl-L-tyrosyl-L-leucine may influence mechanistic target of rapamycin complex 1 (mTORC1) signaling, a pathway critical for cell growth and metabolism. Leucine activates mTORC1 via Rag GTPase binding, promoting protein synthesis . While direct evidence for this compound’s role in mTOR regulation is limited, structural analogs demonstrate:
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S6K1 Phosphorylation: Activation of ribosomal protein S6 kinase, a downstream mTOR effector .
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BCAT/BCKDK Upregulation: Increased expression of branched-chain amino acid transaminase (BCAT) and kinase (BCKDK) in hypothalamic tissues .
Applications in Biochemical Research
Enzyme Substrate Analog
The compound serves as a substrate analog for proteases and peptidases. Its benzoyl group mimics natural acylated peptides, enabling studies on enzyme kinetics and inhibition. For instance, it may competitively inhibit chymotrypsin-like serine proteases due to its tyrosine residue .
Drug Delivery Systems
Peptides with benzoyl modifications exhibit enhanced membrane permeability. N-Benzoyl-L-tyrosyl-L-leucine’s hydrophobic leucine tail and aromatic benzoyl group could facilitate blood-brain barrier penetration, making it a candidate for neuroactive drug conjugates .
Structural Biology
Crystallization trials using this compound may reveal insights into peptide-receptor interactions. The benzoyl group’s planar structure could stabilize crystal lattices, aiding X-ray diffraction studies .
Interaction Studies and Binding Affinities
Limited data exist on N-Benzoyl-L-tyrosyl-L-leucine’s specific interactions, but related compounds provide clues:
Hypothalamic injection studies suggest interactions with melanocortin and oxytocin receptors, implicating roles in appetite regulation .
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